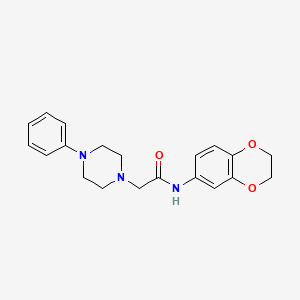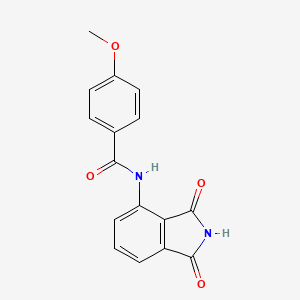
4-甲氧基苯甲酰胺-N-(1,3-二氧代异吲哚啉-4-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide includes an isoindolinone core with a methoxybenzamide moiety, which contributes to its unique chemical properties.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide interacts with TNF-α, leading to its inhibition . This interaction results in the suppression of the inflammatory cascade controlled by TNF-α .
Biochemical Pathways
The compound affects the TNF-α pathway, which is a key regulator of the inflammatory response . By inhibiting TNF-α, the compound can modulate several downstream effects, including reducing inflammation and modulating immune responses .
Result of Action
The inhibition of TNF-α by N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can lead to significant molecular and cellular effects. For instance, one of the synthesized compounds showed potent activity against TNF-α with 78% inhibition at a 10 μM concentration . This suggests that these compounds could be valuable leads against diseases where TNF-α plays a significant role, such as in certain inflammatory and autoimmune diseases .
Action Environment
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide derivatives was developed under catalyst-free conditions using water as an eco-friendly solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and the absence of a catalyst .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide typically involves a condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This method is catalyst-free and involves simple work-up procedures with high yields .
Industrial Production Methods
While specific industrial production methods for N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoindolinone derivatives.
相似化合物的比较
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can be compared with other isoindolinone derivatives, such as:
N-(1,3-dioxoisoindolin-4-yl)acetamide: Similar in structure but lacks the methoxy group, which may affect its biological activity.
N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Contains a sulfonyl group, which may enhance its solubility and bioavailability.
The uniqueness of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide lies in its specific structural features, such as the methoxy group, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZHALPOGUEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)
![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)
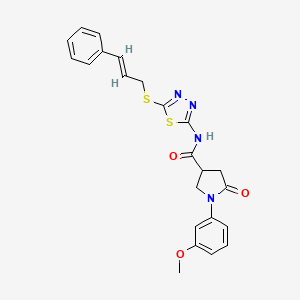
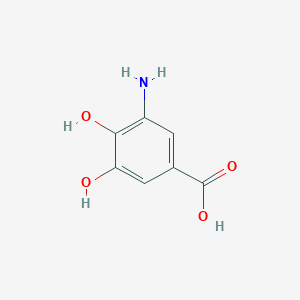
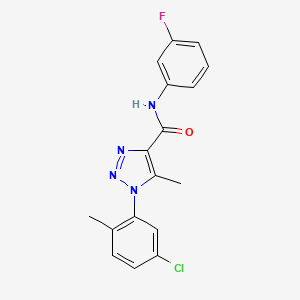
![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)
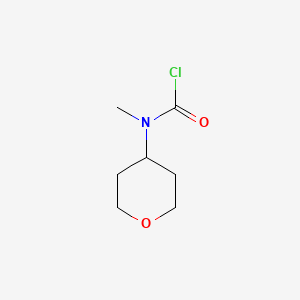
![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)
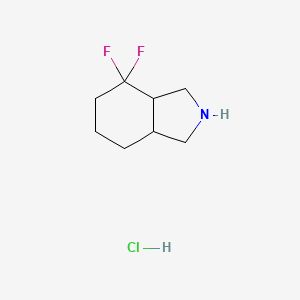
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

